

# Statistical analysis of clinical trial data comparing levamlodipine and amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Levamlodipine hydrochloride

Cat. No.: B1674851 Get Quote

# A Comparative Analysis of Levamlodipine and Amlodipine in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of clinical trial data comparing levamlodipine and its racemic parent compound, amlodipine. The focus is on delivering objective performance comparisons supported by experimental data to inform research, and drug development efforts.

### **Executive Summary**

Levamlodipine, the S-enantiomer of amlodipine, is the pharmacologically active component responsible for the therapeutic effects of amlodipine. Clinical evidence suggests that levamlodipine offers a comparable, if not superior, efficacy profile to amlodipine in the management of hypertension, with a significantly improved safety profile, particularly concerning adverse events such as edema. This guide synthesizes data from key clinical trials and meta-analyses to provide a detailed comparison.

### **Data Presentation: Efficacy and Safety**

The following tables summarize the quantitative data from major clinical studies comparing levamlodipine and amlodipine.



Table 1: Efficacy Outcomes - Major Adverse

Cardiovascular and Cerebrovascular Events (MACCE)

| Outcome            | Levamlodip<br>ine Maleate<br>Group | Amlodipine<br>Besylate<br>Group | Adjusted<br>Hazard<br>Ratio (95%<br>CI) | P-value | Source |
|--------------------|------------------------------------|---------------------------------|-----------------------------------------|---------|--------|
| Number of Patients | 5018                               | 5013                            | [1]                                     |         |        |
| MACCE<br>Events    | 223 (4.4%)                         | 259 (5.2%)                      | 0.90 (0.75-<br>1.08)                    | 0.252   | [1]    |

Table 2: Safety Outcomes - Incidence of Adverse

Reactions

| Adverse<br>Reaction      | Levamlodipine<br>Maleate Group | Amlodipine<br>Besylate<br>Group | P-value | Source |
|--------------------------|--------------------------------|---------------------------------|---------|--------|
| Any Adverse<br>Reactions | 6.0%                           | 8.4%                            | < 0.001 | [1]    |
| Lower Extremity Edema    | 1.1%                           | 3.0%                            | < 0.001 | [1]    |
| Headache                 | 0.7%                           | 1.1%                            | 0.045   | [1]    |

A meta-analysis of eight studies involving 1456 subjects (732 in the levamlodipine group and 724 in the amlodipine group) showed a statistically significant difference in the effective rate between the two groups, favoring levamlodipine (OR=2.19, 95% CI=1.61-2.97, P<0.01).[2] This meta-analysis also found a statistically significant difference in the incidence of adverse drug reactions, with levamlodipine being safer (OR=0.51, 95% CI=0.34-0.77, P<0.01).[2]

### **Experimental Protocols**

The data presented above is primarily derived from a large-scale, pragmatic comparative effectiveness study (NCT01844570) and various meta-analyses of randomized controlled trials.



# Pragmatic Comparative Effectiveness Study (NCT01844570) Methodology

- Study Design: A pragmatic, multicenter, comparative effectiveness study.[1]
- Patient Population: Outpatients with primary hypertension. A total of 10,031 patients were included in the analysis.[1]
- Intervention: Patients were treated with either levamlodipine maleate or amlodipine besylate.
   [1]
- Follow-up: 24 months.[1]
- Primary Outcomes: The primary endpoints for evaluating effectiveness were a composite of major cardiovascular and cerebrovascular events (MACCE), adverse reactions, and costeffectiveness.[1]
- Statistical Analysis: The analysis was based on an intention-to-treat population. The
  incidence of MACCE was compared using a Cox proportional hazards model, and the
  incidence of adverse reactions was compared using the chi-square test.

# Mandatory Visualizations Logical Workflow of a Comparative Clinical Trial

The following diagram illustrates the general workflow of a clinical trial designed to compare the efficacy and safety of levamlodipine and amlodipine.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effectiveness of Levoamlodipine Maleate for Hypertension Compared with Amlodipine Besylate: a Pragmatic Comparative Effectiveness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]



 To cite this document: BenchChem. [Statistical analysis of clinical trial data comparing levamlodipine and amlodipine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674851#statistical-analysis-of-clinical-trial-data-comparing-levamlodipine-and-amlodipine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com